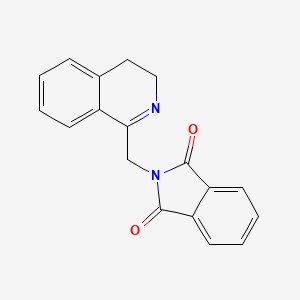

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. One commonly employed method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve the use of solventless conditions to enhance the green chemistry aspect of the synthesis. For example, simple heating and relatively quick reactions can be employed to synthesize isoindoline-1,3-dione derivatives, followed by purification using environmentally friendly methodologies .

Analyse Des Réactions Chimiques

Types of Reactions

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline-1,3-dione compounds, which can be further utilized in various applications.

Applications De Recherche Scientifique

Based on the search results, here's information on compounds related to "2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione" and their applications.

Note: The search results do not directly provide information on the applications of the specific compound "this compound". However, they do discuss related compounds and their uses, which can provide some context.

Phthalimides

(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid is identified as a phthalimide .

- Phthalimides are a class of compounds with diverse applications in pharmaceuticals, agriculture, and materials science .

3,4-Dihydroisoquinoline Derivatives

- Antidepressants: A series of 3,4-dihydroisoquinoline compounds were synthesized and assessed for their potential as antidepressants .

- Specific compounds (6a-1, 6a-16, 6b-6, and 6b-13) showed low toxicities on L02 and HEK293 cells at a concentration of 100 μM .

- Compound 6a-9 exhibited neuroprotection activity but had a higher inhibition on the growth of HEK293 and L02 cells .

- Compound 6a-1 displayed a higher safety profile on HEK293 (10.3%) and L02 (13.7%) cells, superior to Agomelatine (47.5% and 41.8%) .

- Other Isoquinoline Derivatives: Study mentions the synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives bearing heterocyclic moieties .

Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging

- LATEST is a chemical exchange saturation transfer (CEST) MRI method used for non-invasive imaging of lactate . It is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

- Applications: Diagnosis and evaluation of therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Antibacterial Materials

Mécanisme D'action

The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a dopamine receptor ligand, it binds to the receptor’s allosteric site, modulating its activity and potentially exerting antipsychotic effects. Additionally, its inhibition of monoamine oxidase and cholinesterase involves the binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters and enhancing their availability in the synaptic cleft .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide

- 2-((7-methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Uniqueness

Compared to similar compounds, 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione exhibits unique properties such as higher binding affinity to dopamine receptors and significant inhibition of monoamine oxidase and cholinesterase. These characteristics make it a promising candidate for therapeutic applications in neurodegenerative and psychiatric disorders .

Activité Biologique

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (CAS: 88422-83-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

The compound is characterized by the presence of an isoindoline core fused with a dihydroisoquinoline moiety. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 | |

| Related Isoindoline Derivative | MCF7 | 15.20 ± 1.00 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits promising cytotoxicity against cancer cells.

Neuroprotective Effects

The neuroprotective properties of derivatives from the dihydroisoquinoline family have been explored in several studies. For example, compounds synthesized from this family showed protective effects on neuronal cells under stress conditions induced by corticosterone:

These findings suggest that derivatives like this compound could serve as leads for developing neuroprotective agents.

The mechanism through which these compounds exert their effects is multifaceted:

- DNA Interaction : Some studies indicate that similar isoindoline compounds can intercalate with DNA, leading to cleavage and subsequent apoptosis in cancer cells .

- Receptor Modulation : Dihydroisoquinoline derivatives have been shown to act as modulators at various neurotransmitter receptors, enhancing or inhibiting their activity depending on the context .

- Signal Pathway Inhibition : Compounds like these may inhibit key signaling pathways involved in cell proliferation and survival, making them potential candidates for targeted cancer therapies .

Study on Antidepressant Activity

A notable study synthesized a series of 3,4-dihydroisoquinoline compounds that were evaluated for their antidepressant properties. The compound 6a-1 exhibited significant behavioral improvements in animal models compared to traditional antidepressants like Agomelatine .

Cytotoxicity Assessments

In vitro assays conducted on multiple cell lines (e.g., HeLa, HEK293) revealed that various derivatives of isoindolines showed low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORHKXJENRYGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966050 | |

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-38-2 | |

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.